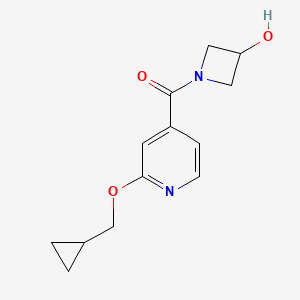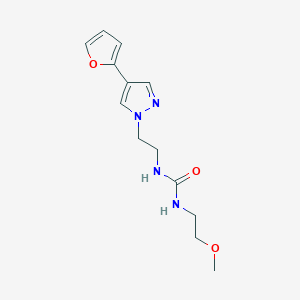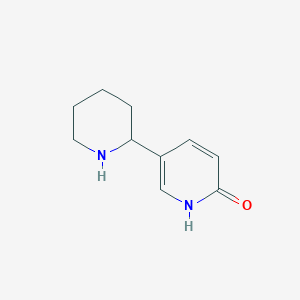
(2-(Cyclopropylmethoxy)pyridin-4-yl)(3-hydroxyazetidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-(Cyclopropylmethoxy)pyridin-4-yl)(3-hydroxyazetidin-1-yl)methanone is a chemical compound that has been synthesized for its potential use in scientific research. This compound is of interest due to its unique structure and potential biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of (2-(Cyclopropylmethoxy)pyridin-4-yl)(3-hydroxyazetidin-1-yl)methanone is not fully understood. However, it has been shown to have activity against certain enzymes and receptors in the body, including acetylcholinesterase and the nicotinic acetylcholine receptor. This suggests that this compound may have potential as a therapeutic agent for diseases and conditions that involve these targets.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2-(Cyclopropylmethoxy)pyridin-4-yl)(3-hydroxyazetidin-1-yl)methanone are not well-characterized. However, studies have shown that this compound may have activity against certain enzymes and receptors in the body, suggesting that it may have potential as a therapeutic agent for diseases and conditions that involve these targets.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2-(Cyclopropylmethoxy)pyridin-4-yl)(3-hydroxyazetidin-1-yl)methanone in lab experiments is its potential as a therapeutic agent. This makes it a valuable tool for studying various biochemical pathways and physiological processes. However, one limitation of using this compound is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Orientations Futures
There are several future directions for research on (2-(Cyclopropylmethoxy)pyridin-4-yl)(3-hydroxyazetidin-1-yl)methanone. One direction is to further investigate its mechanism of action and potential therapeutic applications. Additionally, this compound may have potential as a tool for studying various biochemical pathways and physiological processes. Further research is needed to fully understand the potential applications of this compound in scientific research.
Méthodes De Synthèse
The synthesis of (2-(Cyclopropylmethoxy)pyridin-4-yl)(3-hydroxyazetidin-1-yl)methanone involves several steps. The starting material is pyridine-4-carboxylic acid, which is reacted with cyclopropylmethanol to form the corresponding ester. This ester is then reacted with 3-hydroxyazetidine to produce the final product. The synthesis of this compound has been optimized to yield high purity and good yields.
Applications De Recherche Scientifique
(2-(Cyclopropylmethoxy)pyridin-4-yl)(3-hydroxyazetidin-1-yl)methanone has potential applications in scientific research, particularly in the fields of pharmacology and biochemistry. This compound has been shown to have activity against certain enzymes and receptors in the body, making it a potential candidate for drug development. Additionally, this compound may have applications in the study of various biochemical pathways and physiological processes.
Propriétés
IUPAC Name |
[2-(cyclopropylmethoxy)pyridin-4-yl]-(3-hydroxyazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c16-11-6-15(7-11)13(17)10-3-4-14-12(5-10)18-8-9-1-2-9/h3-5,9,11,16H,1-2,6-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XELPCYZEEWTLMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC2=NC=CC(=C2)C(=O)N3CC(C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(Cyclopropylmethoxy)pyridin-4-yl)(3-hydroxyazetidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5,6-Dimethyl-1-[(3-methylphenyl)methyl]benzimidazole](/img/structure/B2746162.png)





![2-[(2,6-dichlorobenzyl)sulfanyl]-3-propyl-6-(trifluoromethyl)-4(3H)-pyrimidinone](/img/structure/B2746174.png)

![N-(furan-2-ylmethyl)-2-[(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2746178.png)
![1-(3-chlorophenyl)-3-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}urea](/img/structure/B2746179.png)
![N-(benzo[d]thiazol-2-yl)-2-((3-(2-(4-methoxyphenylsulfonamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2746180.png)

![2-Amino-3-[5-(trifluoromethyl)thiophen-3-yl]propanoic acid;hydrochloride](/img/structure/B2746182.png)
![2-((3-benzyl-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2746183.png)